Methyl 2-bromo-4-methylthiazole-5-carboxylate Methyl 2-bromo-4-methylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 81569-51-9
VCID: VC3855913
InChI: InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3
SMILES: CC1=C(SC(=N1)Br)C(=O)OC
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol

Methyl 2-bromo-4-methylthiazole-5-carboxylate

CAS No.: 81569-51-9

Cat. No.: VC3855913

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-4-methylthiazole-5-carboxylate - 81569-51-9

Specification

CAS No. 81569-51-9
Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
IUPAC Name methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3
Standard InChI Key RKVCIABWEOYYOZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)Br)C(=O)OC
Canonical SMILES CC1=C(SC(=N1)Br)C(=O)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, with a canonical SMILES representation of CC1=C(SC(=N1)Br)C(=O)OC\text{CC1=C(SC(=N1)Br)C(=O)OC}. Its InChI key (RKVCIABWEOYYOZ-UHFFFAOYSA-N\text{RKVCIABWEOYYOZ-UHFFFAOYSA-N}) and InChI string provide precise identifiers for computational and database applications. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is substituted at positions 2 (bromine), 4 (methyl), and 5 (carboxylate ester), creating a sterically and electronically unique scaffold.

Synthetic Routes and Production

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), minimizing byproducts. Scalability remains a key focus, with batch processes adapted for metric-ton production.

Applications in Scientific Research

Organic Synthesis

The compound’s bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex thiazole-based architectures. Its ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, further expanding its utility in multistep syntheses .

Agrochemical Development

Thiazole derivatives are integral to modern fungicides and herbicides. The bromine substituent enhances lipophilicity, improving membrane permeability in target organisms.

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